tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a hydroxyphenoxy moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxyphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Protection of the piperidine nitrogen with tert-butyl chloroformate.
Step 2: Reaction of the protected piperidine with 4-hydroxyphenol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate has several scientific research applications, including:
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of molecules for targeted therapy.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl group and piperidine ring provide structural stability, while the hydroxyphenoxy moiety facilitates interactions with the target protein and E3 ligase .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a hydroxyphenoxy group.
Uniqueness
tert-Butyl 3-((4-hydroxyphenoxy)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which provide both structural stability and reactivity. This makes it particularly useful in the development of PROTACs and other targeted therapeutic agents .
Properties
IUPAC Name |
tert-butyl 3-[(4-hydroxyphenoxy)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-4-5-13(11-18)12-21-15-8-6-14(19)7-9-15/h6-9,13,19H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLKUROBJPJFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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